molecular formula C11H9Cl2N3S B2591927 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 91064-40-3

4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2591927
CAS No.: 91064-40-3
M. Wt: 286.17
InChI Key: JMUBCVRQTQJXDS-UHFFFAOYSA-N
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Description

4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with an allyl group at the N-4 position and a 2,4-dichlorophenyl group at the C-5 position. The thiol (-SH) moiety at C-3 enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions. This compound is structurally related to bioactive triazole derivatives, which are widely explored for pharmaceutical applications due to their versatility in interacting with biological targets . Synonyms include 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: Not explicitly provided) and ALBB-014381 .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUBCVRQTQJXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with allyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, enabling reactions with electrophilic agents:

Reaction Type Reagents/Conditions Products Yield Source
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°C3-alkylthio derivatives (e.g., 3-(methylthio)-4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole)70–85%
AcylationAcetyl chloride, pyridine, RT3-acetylthio derivatives65–78%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents like DMF.

  • Acylation requires base catalysts (e.g., pyridine) to neutralize HCl byproducts.

Oxidation Reactions

The thiol group oxidizes to form sulfinic or sulfonic acids under controlled conditions:

Oxidizing Agent Conditions Product Applications
H₂O₂ (30%)Ethanol, 50°C, 2 hrs3-sulfinyl derivativeIntermediate for sulfone synthesis
KMnO₄ (acidic)H₂SO₄, 0°C, 1 hr3-sulfonyl derivativeEnhanced solubility in polar media

Mechanistic Insight :

  • Oxidation follows a radical pathway, as evidenced by inhibition studies with TEMPO .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under visible-light irradiation:

Example Reaction :

text
4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol + α-bromo-1,3-diketone → Thiazolo[3,2-b][1,2,4]triazole derivative (via radical intermediates)

Conditions :

  • Solvent: H₂O or EtOH

  • Light source: Visible light (450 nm)

  • Yield: 82–90%

Key Observations :

  • Water as a solvent enhances reaction efficiency due to hydrogen-bonding stabilization .

  • Radical initiators (e.g., benzoyl peroxide) improve yields by accelerating intermediate formation .

Allyl Group Functionalization

The allyl substituent participates in addition and cross-coupling reactions:

Reaction Catalyst/Reagent Product Significance
Hydroboration-oxidationBH₃·THF, H₂O₂/NaOH3-thiol-1,2-diol derivativeIntroduces hydroxyl groups for further modification
Heck couplingPd(OAc)₂, PPh₃, aryl halideAryl-substituted triazoleExpands aromatic pharmacophores

Challenges :

  • Steric hindrance from the 2,4-dichlorophenyl group reduces reaction rates in cross-couplings.

Coordination Chemistry

The thiol and triazole nitrogen atoms enable metal complexation:

Metal Salt Conditions Complex Structure Biological Relevance
Cu(II) acetateMethanol, RTOctahedral Cu-S/N complexesAntibacterial and anticancer activity
Zn(II) chlorideEthanol, refluxTetrahedral Zn-S coordination compoundsEnhanced thermal stability

Research Highlight :

  • Cu(II) complexes exhibit potent activity against Mycobacterium tuberculosis (MIC: 4–8 μg/mL) .

Comparative Reactivity Table

Reaction Optimal Solvent Temperature Catalyst Yield Range
Nucleophilic substitutionDMF60°CNone65–85%
Oxidation (H₂O₂)Ethanol50°C70–78%
CyclizationH₂ORT (light)Visible light82–90%
Heck couplingDMF80°CPd(OAc)₂/PPh₃55–65%

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that derivatives of triazoles exhibit significant antibacterial properties. Specifically, studies have shown that 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has demonstrated effectiveness against various bacterial strains.

Case Study: Antimycobacterial Activity

A study by Mohammed et al. (2019) highlighted the antibacterial activity of triazole derivatives against Mycobacterium tuberculosis. The N-allyl derivative exhibited superior activity compared to standard drugs like isoniazid and levofloxacin with minimum inhibitory concentrations (MICs) ranging from 3.25 µg/mL to 32 µg/mL against drug-resistant strains .

CompoundMIC (µg/mL)Comparison
4-allyl derivative3.25Better than isoniazid
Levofloxacin0.03 - 8Standard reference

Antifungal Applications

Triazole compounds are also recognized for their antifungal properties. The compound under discussion has been studied for its efficacy against various fungal pathogens.

Case Study: Antifungal Efficacy

In a comparative study involving several triazole derivatives, it was found that compounds similar to this compound showed promising results against common fungal strains such as Candida albicans and Aspergillus spp. . The results indicated that modifications at the phenyl position could enhance antifungal activity.

Agricultural Applications

The agricultural sector has shown increasing interest in triazole derivatives as potential agrochemicals. The compound's ability to act as a plant growth regulator and its low volatility make it suitable for use in crop protection.

Case Study: Agrochemical Formulations

According to research on agrochemical formulations containing triazoles, this compound has been incorporated into formulations aimed at improving crop yield and reducing phytotoxicity . These formulations are designed to minimize damage to non-target plants while effectively controlling pests.

ApplicationBenefits
Crop protectionReduced volatility and phytotoxicity
Growth regulationEnhanced plant greening

Mechanism of Action

The mechanism of action of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Key comparisons include:

Compound Substituents Key Activities Mechanistic Insights Reference
4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Allyl (N-4), 2,4-dichlorophenyl (C-5), -SH Potential anticancer, antimicrobial Not explicitly studied in provided evidence; inferred from structural analogs
4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol Quinolinyl, alkoxyphenyl EGFR degradation, anticancer Weak kinase inhibition but induces EGFR degradation via allosteric/catalytic site binding
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Nitrophenyl, Schiff base Antimicrobial, antioxidant Electron-withdrawing nitro group reduces antioxidant capacity compared to -NH2 analogs
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) -NH2 (N-4), phenyl (C-5) Antioxidant Electron-donating -NH2 enhances radical scavenging in DPPH/ABTS assays
5-(2-Chlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylene]amino-triazole-3-thiol 2,4-Dichlorophenyl, hydrazinyl Antiviral (MERS-CoV) Binds to viral helicase nsp13; in silico potency

Pharmacokinetic Considerations

  • Allyl substitution may reduce metabolic stability compared to saturated alkyl chains (e.g., cyclohexylethyl in ) .

Biological Activity

4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 725217-55-0) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural configuration that includes an allyl group and a dichlorophenyl moiety, which contributes to its pharmacological properties.

  • Molecular Formula : C₁₁H₉Cl₂N₃S
  • Molecular Weight : 286.18 g/mol
  • Structure : The compound consists of a triazole ring substituted with an allyl group at the 4-position and a 2,4-dichlorophenyl group at the 5-position.

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of the thiol group is believed to enhance these properties by facilitating interactions with microbial enzymes and proteins.

Anticancer Potential

Recent investigations have focused on the anticancer activity of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example:

  • Cell Line Tested : Hep-G2 (human liver cancer)
  • Method : MTT assay was used to assess cytotoxicity.
  • Findings : Derivatives with similar structures displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as doxorubicin and ellipticine .

Case Studies and Research Findings

  • Cytotoxicity Against Hep-G2 Cells :
    • Compounds structurally related to this compound were evaluated for their cytotoxic effects. Notably, one study reported a cell viability of approximately 11.72% at a concentration of 100 µg/mL, indicating strong anti-proliferative effects against liver cancer cells .
  • Structure–Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications on the phenyl ring significantly affect the biological activity. The introduction of electronegative substituents like chlorine enhances anticancer efficacy by increasing the compound's reactivity towards biological targets .
  • Antimicrobial Screening :
    • Similar triazole compounds have been screened against various pathogens including bacteria and fungi. Results indicated that these compounds often outperform standard antibiotics in certain assays, suggesting potential for development as new antimicrobial agents .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeCell Line/PathogenIC50/Effectiveness
4-Allyl-5-(2,4-dichlorophenyl)-triazole-3-thiolAnticancerHep-G2IC50 ~ 11.72 µg/mL
5-(3-Chlorophenyl)-triazole derivativesAntimicrobialE. coliEffective
Indole-triazole hybridsAnticancerHep-G2IC50 ~ 10.99 µg/mL
Triazole-thionesAntimicrobialMycobacterium tuberculosisInhibition ~ 87%

Q & A

In Vitro Assays :

  • Caco-2 cell monolayers for intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
  • Microsomal stability tests (e.g., rat liver microsomes) to estimate metabolic half-life (t₁/₂ > 30 min preferred) .

Q. How can substituent effects on biological activity be systematically analyzed?

  • Methodology :

SAR Studies : Synthesize analogs with varied substituents (e.g., replacing allyl with propargyl or dichlorophenyl with trifluoromethylphenyl) .

QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (LogP) parameters with bioactivity data (e.g., IC₅₀ values). Validate models via leave-one-out cross-validation (q² > 0.5) .

Statistical Analysis : Apply ANOVA to identify significant substituent contributions (p < 0.05) .

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